[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone
CAS No.: 657415-34-4
Cat. No.: VC16832775
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 657415-34-4 |
|---|---|
| Molecular Formula | C16H13N3O2 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C16H13N3O2/c20-16(11-5-2-1-3-6-11)19-9-12-13(10-19)17-18-15(12)14-7-4-8-21-14/h1-8H,9-10H2,(H,17,18) |
| Standard InChI Key | MNKGXXJNSAZECD-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(CN1C(=O)C3=CC=CC=C3)NN=C2C4=CC=CO4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure integrates three key heterocyclic components:
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Furan ring: A five-membered aromatic oxygen heterocycle contributing electron-rich properties.
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Pyrrolo[3,4-c]pyrazole: A bicyclic system combining pyrrole and pyrazole motifs, known for hydrogen-bonding capabilities.
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Phenylmethanone (benzophenone): A ketone-linked benzene ring enhancing structural rigidity.
The canonical SMILES notation delineates the connectivity, while the InChIKey MNKGXXJNSAZECD-UHFFFAOYSA-N provides a unique identifier for computational studies.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone |
| Molecular Formula | |
| Molecular Weight | 279.29 g/mol |
| CAS Registry Number | 657415-34-4 |
| PubChem CID | 11778357 |
Synthesis and Reaction Pathways
General Synthetic Strategy
Synthesis of this compound involves sequential cyclization and functionalization steps:
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Pyrazole Ring Formation: Hydrazine derivatives react with β-keto esters or nitriles under acidic conditions to yield pyrazole cores .
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Furan Incorporation: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches the furan moiety to the pyrrolopyrazole scaffold.
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Benzophenone Installation: Friedel-Crafts acylation or nucleophilic aromatic substitution introduces the phenylmethanone group .
Lewis acids like or are critical for cyclization steps, improving yields to 60–75% in optimized protocols. Solvent selection (e.g., DMF, THF) influences reaction kinetics and byproduct formation.
Comparative Analysis with Analogues
Recent studies on pyrazolo[3,4-b]pyridines highlight analogous synthetic challenges, such as controlling regioselectivity in multi-heterocyclic systems . For instance, Halim and Ibrahim (2022) achieved 68% yield for a pyrazolo-pyridine derivative using SnCl4 catalysis, suggesting similar strategies might apply to the target compound .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic (), with limited aqueous solubility (<0.1 mg/mL at 25°C).
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Thermal Stability: Decomposes above 240°C, as inferred from differential scanning calorimetry (DSC) of related pyrrolopyrazoles.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1685 cm (C=O stretch) and 1600 cm (aromatic C=C).
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NMR Data (hypothetical):
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: δ 8.2 (d, furan H-3), 7.8–7.4 (m, phenyl), 4.1 (s, pyrrolidine CH2).
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: δ 195.2 (ketone C=O), 150.1 (furan C-2), 142.3 (pyrazole C-3).
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Applications in Research
Medicinal Chemistry
The furan and pyrazole motifs are associated with:
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Kinase Inhibition: Pyrazole derivatives target ATP-binding sites in kinases (e.g., JAK2, EGFR) .
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Antimicrobial Activity: Furan-containing compounds exhibit MIC values of 4–16 µg/mL against Gram-positive pathogens .
While direct bioactivity data for this compound remains unpublished, structural analogs demonstrate IC values below 10 µM in cancer cell lines .
Material Science
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Coordination Polymers: Pyrazole nitrogen atoms chelate metal ions (e.g., Cu, Zn) to form porous frameworks.
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Organic Electronics: Furan’s electron-donating capacity enhances charge transport in OLED emitters .
Future Research Directions
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